molecular formula C10H15NO2 B1218125 Hexyl 2-cyanoacrylate CAS No. 3578-06-1

Hexyl 2-cyanoacrylate

Cat. No.: B1218125
CAS No.: 3578-06-1
M. Wt: 181.23 g/mol
InChI Key: XDZLHTBOHLGGCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexyl 2-cyanoacrylate, also known as this compound, is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medical Applications

Hexyl 2-cyanoacrylate has been utilized in numerous medical fields:

Surgical Adhesive

  • General Surgery : It is frequently used for skin closure in surgical procedures. Studies have shown that this compound can reduce postoperative pain and improve patient satisfaction compared to traditional suturing techniques. For instance, in inguinal hernia repairs using the Lichtenstein technique, patients experienced less acute pain when treated with this compound compared to sutures .
  • Orthopedic Surgery : This adhesive is employed for securing prosthetic meshes in abdominal wall repairs. Research indicates that it provides optimal fixation without significant complications, demonstrating good biocompatibility .

Dental Applications

  • Periodontics : this compound has been used for fixing resorbable membranes in guided tissue regeneration procedures. Clinical cases have reported successful outcomes with minimal complications .
  • Oral Surgery : It is effective for closing intraoral wounds and has been utilized in various dental surgeries, including apicectomy and mucogingival grafts .

Ophthalmic Surgery

  • In ophthalmology, this compound is used for sealing corneal perforations and lacerations, contributing to enhanced healing processes .

Case Study 1: Inguinal Hernia Repair

A randomized controlled trial involving 58 patients compared the use of this compound with traditional sutures for mesh fixation during inguinal hernia repair. Results indicated that the use of this compound significantly reduced postoperative pain (mean NRS score of 5.7 vs. 6.5) and decreased the duration of surgery (64.5 min vs. 73.3 min) without increasing complications or recurrence rates .

Case Study 2: Oral Surgery

In a study evaluating the use of cyanoacrylate adhesives in oral surgeries, patients reported high satisfaction levels regarding scarring when this compound was applied for wound closure after head and neck surgeries . The adhesive demonstrated effective healing with minimal inflammation.

Comparative Analysis of Cyanoacrylates

PropertyThis compoundButyl CyanoacrylateMethyl Cyanoacrylate
Tensile Strength HighModerateLow
Histotoxicity LowModerateHigh
Application Areas Surgical closuresEndovascular proceduresGeneral adhesive uses
Postoperative Pain Level LowerModerateHigher

Properties

CAS No.

3578-06-1

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

hexyl 2-cyanoprop-2-enoate

InChI

InChI=1S/C10H15NO2/c1-3-4-5-6-7-13-10(12)9(2)8-11/h2-7H2,1H3

InChI Key

XDZLHTBOHLGGCJ-UHFFFAOYSA-N

SMILES

CCCCCCOC(=O)C(=C)C#N

Canonical SMILES

CCCCCCOC(=O)C(=C)C#N

Key on ui other cas no.

3578-06-1

Synonyms

hexyl cyanoacrylate polymer
PHCA
poly(hexyl-2-cyanoacrylate)
polyhexyl cyanoacrylate

Origin of Product

United States

Synthesis routes and methods

Procedure details

Overnight arabinose-induced cultures were harvested by centrifugation. The cells were resuspended in 50 mM Tris, pH 8.5. Four repeating cycles of 30 seconds sonicatation and 60 seconds rest were used to break open the cells. These samples were centrifuged to separate the soluble and insoluble fractions. The pellets were resuspended in 50 mM Tris, pH 8.5. The enzyme assay was then performed using UV grade cuvettes in a final volume of 1 mL. The assay buffer was the same 50 mM Tris at pH 8.5 used throughout the sample preparation. The substrate used was 1 mM tyrosine and the sample was 40 μg of crude cell free extract. The assay was performed at 25° C. and was run for 5 mins.
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